Pyrido(2,3-b)pyrazine, 6-amino-8-(p-chloroanilino)-3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrido[2,3-b]pyrazine, 6-amino-8-(p-chloroanilino)-3-methyl- is a heterocyclic compound that belongs to the class of pyridopyrazines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pyrido[2,3-b]pyrazine derivatives typically involves multicomponent reactions. One common method includes the condensation of appropriate aldehydes, amines, and ketones under specific conditions. For instance, the reaction can be carried out in the presence of a catalyst such as acetic acid or p-toluenesulfonic acid at elevated temperatures .
Industrial Production Methods
Industrial production methods for pyrido[2,3-b]pyrazine derivatives often involve large-scale multicomponent reactions. These methods are optimized for high yield and purity, utilizing continuous flow reactors and automated synthesis platforms to ensure consistent production .
Analyse Chemischer Reaktionen
Types of Reactions
Pyrido[2,3-b]pyrazine, 6-amino-8-(p-chloroanilino)-3-methyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino and chloroanilino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives often exhibit enhanced or modified biological activities .
Wissenschaftliche Forschungsanwendungen
Pyrido[2,3-b]pyrazine, 6-amino-8-(p-chloroanilino)-3-methyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a DNA sensor and its interactions with biological macromolecules.
Medicine: Explored for its antioxidant, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of materials with nonlinear optical properties.
Wirkmechanismus
The mechanism of action of pyrido[2,3-b]pyrazine, 6-amino-8-(p-chloroanilino)-3-methyl- involves its interaction with specific molecular targets and pathways. For instance, it can bind to DNA, altering its electrical properties and enabling its use in electrochemical DNA sensing. Additionally, it may inhibit certain enzymes, contributing to its antioxidant and anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolopyrazine derivatives: These compounds also exhibit a wide range of biological activities, including antimicrobial and antiviral properties.
Pyridazine analogs: Known for their functionalized heterocyclic structures and diverse biological activities.
Uniqueness
Pyrido[2,3-b]pyrazine, 6-amino-8-(p-chloroanilino)-3-methyl- stands out due to its specific substitution pattern, which imparts unique electronic and steric properties.
Eigenschaften
CAS-Nummer |
21271-81-8 |
---|---|
Molekularformel |
C14H12ClN5 |
Molekulargewicht |
285.73 g/mol |
IUPAC-Name |
8-N-(4-chlorophenyl)-3-methylpyrido[2,3-b]pyrazine-6,8-diamine |
InChI |
InChI=1S/C14H12ClN5/c1-8-7-17-13-11(6-12(16)20-14(13)18-8)19-10-4-2-9(15)3-5-10/h2-7H,1H3,(H3,16,18,19,20) |
InChI-Schlüssel |
PTBNIUYZSCLVSA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C2C(=CC(=NC2=N1)N)NC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.